2,6-Nonadiene, 2-nitro-, (E,Z)-
Description
2,6-Nonadienal, (E,Z)- (CAS 557-48-2) is an unsaturated aldehyde with the molecular formula C₉H₁₄O and a molecular weight of 138.2069 g/mol . Its IUPAC name is (2E,6Z)-nonadienal, characterized by conjugated double bonds at positions 2 and 6 with (E,Z)-stereochemistry. This compound is notable for its role in flavor and fragrance industries due to its green, cucumber-like aroma . Key spectral data, including infrared (IR) and nuclear magnetic resonance (NMR) profiles, confirm its structure, while its electron ionization mass spectrum (EI-MS) provides fragmentation patterns for analytical identification .
Properties
CAS No. |
138668-12-9 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(2E,6Z)-2-nitronona-2,6-diene |
InChI |
InChI=1S/C9H15NO2/c1-3-4-5-6-7-8-9(2)10(11)12/h4-5,8H,3,6-7H2,1-2H3/b5-4-,9-8+ |
InChI Key |
PDJQEHNGAGBCRH-UHFFFAOYSA-N |
SMILES |
CCC=CCCC=C(C)[N+](=O)[O-] |
Isomeric SMILES |
CC/C=C\CC/C=C(\C)/[N+](=O)[O-] |
Canonical SMILES |
CCC=CCCC=C(C)[N+](=O)[O-] |
Synonyms |
(E,Z)-2-Nitro-2,6-nonadiene |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Stereochemical Variants
The (E,Z)-configuration of 2,6-nonadienal distinguishes it from other stereoisomers, such as (E,E)-2,6-nonadienal (CAS 17587-33-6), which exhibits distinct physicochemical properties. For example:
- Boiling Point: (E,Z)-2,6-nonadienal boils at 367.7 K (94.5°C) under reduced pressure (0.024 bar), whereas the (E,E)-isomer likely has a higher boiling point due to reduced steric hindrance and increased molecular symmetry .
- Reactivity: The (E,Z)-isomer’s conjugated diene system enhances its susceptibility to oxidation and cyclization reactions compared to non-conjugated analogs .
Functional Group Derivatives
Aldehyde vs. Hydroxy and Alkoxy Derivatives
- 1,1-Diethoxy-2,6-nonadiene (CAS 106950-34-9, C₁₃H₂₄O₂): The replacement of the aldehyde with diethoxy groups renders this compound less reactive toward nucleophiles but more stable under acidic conditions .
Methyl-Substituted Analog
- This derivative also exhibits a higher molecular weight (166.26 g/mol) and altered volatility compared to the parent compound .
Data Table: Key Properties of 2,6-Nonadienal and Analogs
| CAS No. | Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (K) |
|---|---|---|---|---|---|
| 557-48-2 | (E,Z)-2,6-Nonadienal | C₉H₁₄O | 138.21 | Aldehyde | 367.7 (0.024 bar) |
| 17587-33-6 | (E,E)-2,6-Nonadienal | C₉H₁₄O | 138.21 | Aldehyde | Not reported |
| 129047-94-5 | 4-Hydroxy-2,6-nonadienal | C₉H₁₄O₂ | 154.21 | Aldehyde, Hydroxyl | Not reported |
| 41448-29-7 | 3,7-Dimethyl-2,6-nonadienal | C₁₁H₁₈O | 166.26 | Aldehyde, Methyl | Not reported |
| 106950-34-9 | 1,1-Diethoxy-2,6-nonadiene | C₁₃H₂₄O₂ | 212.33 | Alkoxy | Not reported |
Data compiled from NIST and supplier records .
Preparation Methods
Nitro-Ene Reaction
The nitro-ene reaction, involving the cycloaddition of nitroso compounds with dienes, was investigated but yielded predominantly 1,2-oxazine derivatives rather than nitroalkenes. For example, treatment of 1-chloro-3-iodopropane with sodium (phenylsulfonyl)nitromethane (2a) in HMPA produced 3-(phenylsulfonyl)-5,6-dihydro-4H-1,2-oxazine N-oxide (7) as the major product (63% yield) .
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify olefinic protons (δ 5–6 ppm) and nitro group effects on adjacent carbons.
- IR spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and conjugated diene (1650–1600 cm⁻¹) stretches .
- Mass spectrometry : Use electron ionization (EI-MS) to detect molecular ion peaks (e.g., m/z 195 for C₉H₁₃NO₂) and fragmentation patterns .
How can the stereochemistry of (E,Z)-2-nitro-2,6-nonadiene be determined computationally?
Q. Advanced
DFT optimization : Use software like Gaussian to model E and Z isomers. Compare calculated NMR chemical shifts (e.g., via GIAO method) with experimental data.
Vibrational frequency analysis : Match computed IR spectra to experimental data, focusing on NO₂ and C=C vibrations.
Conformational sampling : Perform molecular dynamics (MD) simulations to assess isomer stability in solution .
What safety protocols are critical when handling nitroalkenes like (E,Z)-2-nitro-2,6-nonadiene?
Q. Basic
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats.
- Ventilation : Use fume hoods to prevent inhalation of volatile nitro compounds.
- Storage : Keep in amber glass bottles under inert gas (argon) at –20°C to prevent degradation .
What strategies optimize reaction yields for nitroalkene synthesis?
Q. Advanced
- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd vs. Cu), temperatures (40–80°C), and solvents (THF vs. DMF) to identify optimal conditions.
- Kinetic studies : Monitor reaction progress via in-situ FTIR to pinpoint side reactions (e.g., over-nitration).
- Microwave-assisted synthesis : Reduce reaction time and improve selectivity using controlled dielectric heating .
How do researchers validate the purity of (E,Z)-2-nitro-2,6-nonadiene post-synthesis?
Q. Basic
- Chromatography : Use HPLC (C18 column, acetonitrile/water) or GC-MS to detect impurities (<1%).
- Elemental analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., C: 62.40%, H: 7.07%, N: 7.56%) .
How are inconsistencies between experimental and computational data addressed?
Q. Advanced
- Solvent effect modeling : Include solvent parameters (e.g., dielectric constant) in computational models to align with experimental conditions.
- Error analysis : Calculate root-mean-square deviations (RMSD) between computed and observed NMR shifts to identify systematic errors.
- Hybrid methods : Combine molecular mechanics (MM) with quantum mechanics (QM) for large-scale conformational sampling .
Notes
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